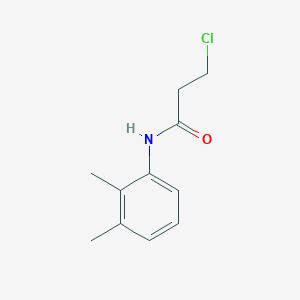

3-chloro-N-(2,3-dimethylphenyl)propanamide

CAS No.: 39494-15-0

Cat. No.: VC3846259

Molecular Formula: C11H14ClNO

Molecular Weight: 211.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 39494-15-0 |

|---|---|

| Molecular Formula | C11H14ClNO |

| Molecular Weight | 211.69 g/mol |

| IUPAC Name | 3-chloro-N-(2,3-dimethylphenyl)propanamide |

| Standard InChI | InChI=1S/C11H14ClNO/c1-8-4-3-5-10(9(8)2)13-11(14)6-7-12/h3-5H,6-7H2,1-2H3,(H,13,14) |

| Standard InChI Key | CJRGXJCUQMDFFU-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=CC=C1)NC(=O)CCCl)C |

| Canonical SMILES | CC1=C(C(=CC=C1)NC(=O)CCCl)C |

Introduction

Chemical Identity and Nomenclature

Structural Characteristics

The compound consists of a propanamide chain () substituted with a chlorine atom at the third carbon and an aromatic 2,3-dimethylphenyl group attached to the amide nitrogen. The 2,3-dimethyl substitution on the phenyl ring introduces steric hindrance, influencing its reactivity and solubility. The InChI key for this compound is derived as , providing a standardized representation of its structure .

Synonyms and Registry Numbers

The compound is recognized by multiple synonyms, including:

-

3-Cl-2',3'-propionoxylidid

-

UKRORGSYN-BB BBV-021979

-

Propanamide, 3-chloro-N-(2,3-dimethylphenyl)-

Its CAS registry number (39494-15-0) and DSSTox Substance ID (DTXSID70390864) facilitate unambiguous identification across databases .

Synthesis and Reaction Mechanisms

Synthetic Route

The most widely reported synthesis involves the acylation of 2,3-dimethylaniline with 3-chloropropanoyl chloride under Schotten-Baumann conditions :

Reagents:

-

2,3-Dimethylaniline (10 g, 82.52 mmol)

-

3-Chloropropanoyl chloride (10.48 g, 82.52 mmol)

-

Triethylamine (TEA, 9.19 g, 90.77 mmol)

-

Dichloromethane (DCM, 100 mL)

Procedure:

-

Cooling and Mixing: The reaction is initiated at 0°C by adding TEA and 3-chloropropanoyl chloride to a DCM solution of 2,3-dimethylaniline.

-

Stirring: The mixture is stirred at 0°C for 1 hour to ensure complete acylation.

-

Workup: The reaction is quenched with water (50 mL), and the product is extracted with DCM (3 × 50 mL). The organic layers are washed with brine, dried over , and concentrated under vacuum to yield the crude product as an off-white solid (15 g) .

Key Observations:

-

The use of TEA as a base neutralizes HCl generated during the reaction, preventing protonation of the aniline.

-

Low-temperature conditions minimize side reactions such as hydrolysis of the acyl chloride.

Physicochemical Properties

Physical State and Solubility

3-Chloro-N-(2,3-dimethylphenyl)propanamide is a white to off-white crystalline solid at room temperature. It exhibits limited solubility in water but is soluble in polar organic solvents such as DCM, ethyl acetate, and dimethyl sulfoxide (DMSO) .

Thermodynamic and Spectroscopic Data

| Property | Value | Method/Source |

|---|---|---|

| Density | 1.157 g/cm³ | Computational |

| Boiling Point | 355.3°C at 760 mmHg | Estimated |

| Refractive Index () | 1.565 | Experimental |

| Flash Point | 168.7°C | Closed-cup |

| Vapor Pressure | mmHg at 25°C | QSPR |

Spectroscopic Features:

-

IR: Strong absorption bands at 1650–1700 cm⁻¹ (amide C=O stretch) and 750 cm⁻¹ (C-Cl stretch).

-

-NMR: Peaks at δ 2.25 (s, 6H, aromatic CH₃), δ 3.55 (t, 2H, CH₂Cl), and δ 6.7–7.1 (m, 3H, aromatic H) .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound’s chloro and amide functionalities make it a versatile building block. For example, it serves as a precursor in the synthesis of kinase inhibitors and antimicrobial agents. Patent WO2022/226383 describes its use in preparing derivatives with antitumor activity .

Agrochemical Research

Structural analogs of 3-chloro-N-(2,3-dimethylphenyl)propanamide have been investigated as herbicides and fungicides. The chloro group enhances lipid solubility, facilitating membrane penetration in target organisms .

Related Compounds and Derivatives

3-Chloro-N,N-Dimethylpropanamide

This analog (CAS 17268-49-4) replaces the aromatic amine with a dimethylamide group. It exhibits higher solubility in water due to reduced steric hindrance .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume